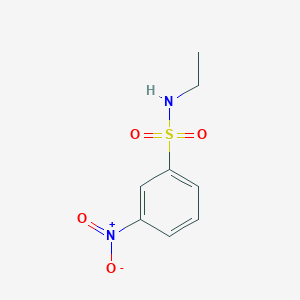

N-Ethyl 3-nitrobenzenesulfonamide

描述

Contextualization within Modern Sulfonamide Chemistry and Derivatives

The sulfonamide functional group (–SO2NH–) is a cornerstone of medicinal and materials chemistry. researchgate.netthieme-connect.com Historically, sulfonamides, or "sulfa drugs," were among the first commercially successful classes of antibiotics. ijpsjournal.com The discovery of their antimicrobial properties marked a revolution in medicine. ijpsjournal.com

Modern sulfonamide chemistry has expanded far beyond its antibacterial origins. The sulfonamide moiety is considered a "privileged scaffold," meaning it is a structural framework that can bind to a wide range of biological targets. researchgate.net As a result, sulfonamide derivatives are investigated for a vast array of pharmacological activities, including:

Anticancer agents nih.gov

Anti-inflammatory drugs nih.gov

Anticonvulsants sciepub.com

Diuretics sciepub.com

Antiviral agents (e.g., HIV protease inhibitors) ijpsjournal.com

The sulfonamide group's utility stems from its unique chemical properties. It is a strong electron-withdrawing group, is stable to hydrolysis, and can participate in hydrogen bonding. thieme-connect.com These features allow it to serve as a versatile linker or pharmacophore in drug design. thieme-connect.com The synthesis of sulfonamides is typically robust, often involving the reaction of a sulfonyl chloride with an amine, a method that has seen numerous advancements and modifications over the years. benthamdirect.com N-Ethyl-3-nitrobenzenesulfonamide fits into this context as a specific, functionalized member of this vast chemical family, offering a nitro group that can be chemically modified for further synthetic steps.

Historical and Contemporary Significance of Nitrobenzenesulfonamide Scaffolds in Organic Synthesis

The nitrobenzenesulfonamide scaffold, of which N-Ethyl-3-nitrobenzenesulfonamide is one example, holds a significant place in the toolkit of organic synthesis. Historically and in contemporary research, this framework is primarily recognized for its role as a protecting group for amines.

The "nosyl" group (Ns), typically the 2-nitrobenzenesulfonyl or 4-nitrobenzenesulfonyl group, is a well-established protecting group for primary and secondary amines. Its key advantages include:

Facile Installation: It can be easily introduced by reacting an amine with the corresponding nitrobenzenesulfonyl chloride.

Stability: The nosyl group is stable under a wide variety of reaction conditions, including those used for other common protecting groups.

Mild Cleavage: A crucial feature is its selective removal under mild conditions, typically using a thiol (like thiophenol) and a base (like potassium carbonate). This orthogonality allows for deprotection without disturbing other sensitive functional groups in the molecule.

This protecting group strategy is famously utilized in the Fukuyama amination , a powerful method for forming amines. In this reaction, a nosyl-protected amine undergoes alkylation, and the nosyl group is subsequently removed to yield the desired secondary amine.

The nitro group on the benzene (B151609) ring is essential to the function of the scaffold. Its strong electron-withdrawing nature increases the acidity of the N-H proton of the sulfonamide, facilitating its reactions. It also makes the sulfur atom more susceptible to nucleophilic attack, which is the basis for the mild deprotection conditions. Therefore, compounds like N-Ethyl-3-nitrobenzenesulfonamide serve as important intermediates and reagents in the field of synthetic organic chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-ethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-4-7(6-8)10(11)12/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJRJTMIPLQFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428430 | |

| Record name | N-Ethyl-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28860-09-5 | |

| Record name | N-Ethyl-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28860-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of N Ethyl 3 Nitrobenzenesulfonamide

Elucidation of Reaction Pathways and Transformation Mechanisms

The reaction pathways of N-Ethyl 3-nitrobenzenesulfonamide (B92210) are largely dictated by the interplay of the functional groups attached to the aromatic ring. The strong electron-withdrawing nature of both the nitro and sulfonamide groups deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comlibretexts.org

Mechanistic studies on related nitroarene systems have shown that transformations can be initiated at the nitro group itself. For instance, iron-catalyzed intramolecular reactions of nitroarenes can proceed through a nitrosoarene intermediate to form various N-heterocycles. nih.govnih.gov While specific studies on N-Ethyl 3-nitrobenzenesulfonamide are not extensively documented, it is plausible that it could undergo similar transformations under appropriate catalytic conditions. The reaction would likely involve reduction of the nitro group to a nitroso intermediate, followed by intramolecular cyclization if a suitable nucleophilic side chain is present on the ethyl group of the sulfonamide.

Furthermore, the sulfonamide linkage itself presents a site for chemical transformation. Research on the cleavage of sulfonamides, which is crucial for their use as protecting groups, has provided insight into their reactivity. These reactions often proceed under mild conditions, highlighting the lability of the S-N bond under specific chemical environments. nih.gov

Influence of the Nitro Group on Compound Reactivity and Selectivity

The nitro group plays a pivotal role in modulating the reactivity and selectivity of this compound. Its strong electron-withdrawing effect, operating through both inductive and resonance effects, significantly impacts the electron density distribution within the molecule.

In the context of electrophilic aromatic substitution, the nitro group is a powerful deactivating group and directs incoming electrophiles to the meta position. libretexts.org This is because the ortho and para positions are significantly more electron-deficient due to resonance delocalization of the positive charge that would be generated in the intermediate sigma complex.

Conversely, for nucleophilic aromatic substitution, the nitro group is an activating group. It can stabilize the negative charge of the Meisenheimer complex intermediate, which is formed upon nucleophilic attack, particularly when located ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, while there isn't a typical leaving group like a halide on the ring, the principles of SNAr are fundamental to understanding its deprotection mechanisms, as discussed in the following section. The presence of the nitro group is what facilitates the attack of a nucleophile on the aromatic ring, leading to the cleavage of the sulfonamide.

The table below summarizes the directing effects of the nitro group in aromatic substitution reactions.

| Reaction Type | Role of Nitro Group | Preferred Position of Substitution |

| Electrophilic Aromatic Substitution | Deactivating | Meta |

| Nucleophilic Aromatic Substitution | Activating | Ortho, Para |

Applications and Advanced Research Trajectories of N Ethyl 3 Nitrobenzenesulfonamide

Utilization in Advanced Organic Synthesis as a Building Block

The chemical architecture of N-Ethyl 3-nitrobenzenesulfonamide (B92210), characterized by an aromatic nitro group and an N-ethylsulfonamide functional group, makes it a valuable precursor in various synthetic transformations. bldpharm.comwhiterose.ac.uk The nitro group can be readily reduced to an amine, which can then be further functionalized, while the sulfonamide group can act as a protecting group or be involved in coupling reactions. rsc.orgnih.gov This dual functionality allows for the construction of complex molecular frameworks. nih.gov

Nitro compounds are recognized as versatile substrates in enantioselective organocatalytic reactions, leading to optically pure functionalized nitro-derivatives that serve as key intermediates in the synthesis of complex, biologically active molecules. nih.gov The sulfonamide portion of the molecule also plays a critical role, for instance, 2- and 4-nitrobenzenesulfonamides are readily prepared from primary amines and can undergo smooth alkylation to yield N-alkylated sulfonamides in nearly quantitative yields. researchgate.net

A key application of sulfonamides derived from nitrobenzenes is in the synthesis of secondary amines. The sulfonamide group can serve as a protecting group for a primary amine, which can then be selectively alkylated. Subsequent removal of the sulfonyl group yields the desired secondary amine. This strategy offers a controlled method for amine synthesis, avoiding the over-alkylation that can occur in other methods, such as the reaction of halogenoalkanes with ammonia, which often produces a mixture of primary, secondary, and tertiary amines. chemguide.co.uk

The synthesis of secondary amines can be achieved through various routes. One common method involves the reaction of a primary amine with a sulfonyl halide, followed by alkylation and deprotection. For example, secondary amines can be prepared from homologous aliphatic primary amines and 2,4-dinitrofluorobenzene. nih.gov Another approach involves the reductive amination of aldehydes or ketones in the presence of an amine. Nitriles have also been identified as effective alkylating agents for the selective N-alkylation of amines under catalytic hydrogenation conditions, providing a direct route to secondary amines from aromatic nitro compounds via a one-pot hydrogenation and reductive alkylation process. rsc.org The reaction of a secondary amine with a benzenesulfonyl halide derivative is a related transformation often carried out in aprotic solvents like toluene (B28343) or methylene (B1212753) dichloride. google.com

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries for drug discovery and other applications. It simplifies purification by allowing excess reagents and by-products to be washed away from the polymer-supported substrate.

N-Ethyl 3-nitrobenzenesulfonamide and related structures are valuable in this context. For instance, polymer-supported 2-nitro-N-(2-oxo-2-arylethyl)benzenesulfonamides, which can be prepared from resin-bound amines, have been used in the solid-phase synthesis of 2-aryl-3-alkylamino-1H-indoles. researchgate.net The solid-phase approach is crucial for this transformation, enabling quick access to unstable intermediates. researchgate.net This methodology facilitates the creation of diverse molecular libraries based on privileged structures known to have pharmacological relevance. researchgate.net The broader application of SPOS in synthesizing complex natural products, such as antibiotics, underscores the importance of versatile building blocks that can be anchored to a solid support and elaborated upon. nih.gov

Explorations in Medicinal Chemistry and Biological Activity Research

The combination of the sulfonamide group, a well-established pharmacophore, and the nitroaromatic moiety has prompted extensive research into the biological activities of this compound derivatives. solubilityofthings.commdpi.com The nitro group itself is a known scaffold in bioactive molecules, contributing to a wide spectrum of activities including antimicrobial and antineoplastic effects. mdpi.comresearchgate.net It can trigger intracellular redox reactions, leading to cellular toxicity in microorganisms and cancer cells. mdpi.comresearchgate.net

Sulfonamides were among the first classes of antibacterial agents and function by inhibiting bacterial folate synthesis. solubilityofthings.com The nitro group can enhance antimicrobial activity; its presence can lead to the generation of reactive oxygen species that are toxic to microbial cells. researchgate.netnih.gov The mechanism of action for many nitro-containing antimicrobials involves redox reactions within the target cells, which can cause damage to cellular components and disrupt essential metabolic processes. mdpi.comresearchgate.net

Research into novel sulfonamide derivatives continues to yield compounds with significant antimicrobial potential. Studies have shown that some benzenesulfonamide (B165840) derivatives exhibit potent activity against various bacterial and fungal strains. nih.gov For example, certain newly synthesized heterocyclic sulfonamides have been evaluated for their in-vitro antimicrobial activity, with some showing promise as inhibitors of dihydrofolate reductase (DHFR), an important enzyme in microbial metabolism. researchgate.net The general mechanism for some antimicrobials involves altering cell membrane permeability, causing leakage of intracellular components and damage to the cell wall, ultimately inhibiting bacterial growth. nih.gov

Table 1: Antimicrobial Activity of Selected Benzenesulfonamide Derivatives This table presents data for representative benzenesulfonamide compounds to illustrate the research area, not specifically for this compound.

| Compound ID | Target Organism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| 4d | E. coli | 6.72 mg/mL | nih.gov |

| 4h | S. aureus | 6.63 mg/mL | nih.gov |

| 4a | P. aeruginosa | 6.67 mg/mL | nih.gov |

| 4f | B. subtilis | 6.63 mg/mL | nih.gov |

| 4e | C. albicans | 6.63 mg/mL | nih.gov |

The anticancer potential of nitrobenzenesulfonamide derivatives is an active area of investigation. The presence of the nitro group is often associated with antitumor activity. mdpi.comresearchgate.net Several studies have focused on developing sulfonamides as potential treatments for various cancers, including notoriously difficult-to-treat forms like triple-negative breast cancer (TNBC).

For example, a novel series of compounds based on a p-nitrobenzenesulfonamide template was investigated as potential ERRα inverse agonists for TNBC, with one compound showing excellent anti-proliferation activity in breast cancer cells. nih.gov Another study explored the anticancer effects of N-ethyl toluene-4-sulphonamide and found that a related sulfonamide showed significant cytotoxicity against HeLa, MDA-MB231, and MCF-7 cancer cell lines. nih.gov Furthermore, new amidine-benzenesulfonamides have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), a target in TNBC therapy. ugr.es Some novel heterocyclic sulfonamides have also been tested for their anti-breast cancer activity against the MCF-7 cell line. researchgate.net

Table 2: Anticancer Activity of Selected Sulfonamide Derivatives This table presents data for representative sulfonamide compounds to illustrate the research area, not specifically for this compound.

| Compound/Cell Line | Metric | Value (µM) | Reference |

|---|---|---|---|

| Compound 11 / MDA-MB-231 | IC50 | 9.15 | nih.gov |

| Compound 11 / MCF-7 | IC50 | 15.44 | nih.gov |

| Compound 11 / HCC-1937 | IC50 | 14.67 | nih.gov |

| Compound 8b / HeLa | GI50 | 7.2 | nih.gov |

| Compound 8b / MDA-MB-231 | GI50 | 4.62 | nih.gov |

| Compound 8b / MCF-7 | GI50 | 7.13 | nih.gov |

Sulfonamides are a cornerstone of carbonic anhydrase (CA) inhibitor design. nih.gov CAs are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions. nih.govnih.gov Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in many types of tumors and are linked to cancer progression, making them important targets for anticancer drug development. nih.govnih.govunifi.it

A multitude of studies have reported the synthesis and evaluation of benzenesulfonamide derivatives as inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.govunifi.itmdpi.commdpi.com Research often focuses on achieving isoform selectivity to minimize side effects. For instance, studies on N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides showed that these compounds had inhibitory activity against hCA IX and hCA XII, with some derivatives showing better activity than the standard inhibitor acetazolamide. nih.gov Similarly, a series of 4-substituted pyridine-3-sulfonamides were synthesized and showed a broad range of inhibitory activity, with some compounds exhibiting significant selectivity toward the cancer-associated hCA IX over the ubiquitous hCA II. nih.gov These findings highlight the potential to fine-tune the sulfonamide structure to achieve potent and selective inhibition of specific CA isoforms.

Table 3: Carbonic Anhydrase Inhibition by Selected Sulfonamide Derivatives This table presents data for representative sulfonamide compounds to illustrate the research area, not specifically for this compound.

| Compound | Isoform | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| Compound 15 | hCA II | 1.0 nM | nih.gov |

| Compound 15 | hCA IX | 6.1 nM | nih.gov |

| Compound 4c | hCA IX | 8.5 nM | nih.gov |

| Compound 4 | hCA IX | 137 nM | nih.gov |

| Compound 6 | hCA XII | 91 nM | nih.gov |

| Compound 3b | hCA IV | 46.1 nM | unifi.it |

| AAZ (Standard) | hCA IX | 25.8 nM | nih.gov |

Other Emerging Biological Activities and Therapeutic Potential

The sulfonamide group is a well-established pharmacophore, and the presence of a nitro group can also confer significant biological effects. nih.govnih.gov Research into derivatives built upon the N-ethyl benzenesulfonamide framework points toward several promising therapeutic avenues, primarily in enzyme inhibition and as antimicrobial or antiproliferative agents.

Enzyme Inhibition: A significant area of research is the development of human carbonic anhydrase (hCA) inhibitors. nih.gov Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, edema, and some cancers. In a 2024 study, novel organometallic sulfonamides incorporating N-ethyl benzenesulfonamide units were synthesized and evaluated as inhibitors of several hCA isoforms (I, II, IX, and XII). nih.gov Certain derivatives demonstrated higher inhibition than the standard drug Acetazolamide against specific isoforms, highlighting the potential of the N-ethyl sulfonamide scaffold in designing potent and selective enzyme inhibitors. nih.gov Docking studies confirmed that these new compounds bind to the active site in a manner similar to known inhibitors. nih.gov

Antimicrobial and Antiproliferative Activity: The structural backbone of N-ethyl benzenesulfonamide is also being explored for creating agents to combat microbial infections and cancer. researchgate.net Resistance to existing antibiotics is a major global health concern, driving the search for new antimicrobial compounds. nih.gov Derivatives of N-ethyl-N-methylbenzenesulfonamide have been synthesized and screened for cytotoxic activity against human cancer cell lines, including alveolar adenocarcinoma (A-549) and liver carcinoma (HepG2). researchgate.net One derivative containing an imidazo[2,1-b]thiazole (B1210989) moiety was particularly potent against the A-549 lung cancer cell line. researchgate.net Another derivative showed significant activity against the HepG2 liver cancer cell line. researchgate.net These studies often target enzymes essential for pathogen or cancer cell survival, such as dihydrofolate reductase (DHFR). researchgate.netresearchgate.net Furthermore, related compounds like N-Ethyl-2-methylbenzenesulfonamide are recognized for their potential to disrupt bacterial cell wall synthesis and fungal cell membrane integrity. researchgate.net

| Derivative Class | Biological Target/Activity | Key Research Finding | Source |

|---|---|---|---|

| Organometallic N-ethyl benzenesulfonamide derivatives | Carbonic Anhydrase (hCA) Inhibition | Showed higher inhibition for hCA II and IX isoforms (KI = 7.3 nM and 5.8 nM) compared to the drug control. | nih.gov |

| N-ethyl-N-methylbenzenesulfonamide with imidazo[2,1-b]thiazole | Antiproliferative (Lung Cancer) | Exhibited the most potent cytotoxic activity against the A-549 human cell line (Selectivity Index: 30.77). | researchgate.net |

| N-ethyl-N-methylbenzenesulfonamide with 2-cyanomethyl thiazole | Antiproliferative (Liver Cancer) | Demonstrated significant cytotoxic activity against the HepG2 human cell line (Selectivity Index: 67.11). | researchgate.net |

| N-ethyl-N-methylbenzenesulfonamide with 4-chlorophenyl moiety | Antimicrobial Activity | Exerted significant antimicrobial activity, reportedly more than reference drugs. | researchgate.net |

Development of Novel Materials Incorporating this compound Moieties

The unique electronic and structural characteristics of the this compound moiety make it a candidate for incorporation into advanced polymers and materials. The electron-withdrawing nature of the sulfonyl and nitro groups, combined with the functionality of the amide linkage, offers pathways to synthesize materials with tailored properties for electronics and biomedical applications. mdpi.comresearchgate.net

Electroactive Polymers: Research into conjugated polymers often focuses on tuning their electronic properties for use in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net Triphenylamine-based polymers, for example, are known for their high hole mobility and stability. researchgate.net The introduction of functional groups, such as nitro groups, is a strategy used to modify the properties of these polymers. mdpi.com For instance, poly(amide-imide)s have been synthesized incorporating nitro groups, which influences their electrochemical behavior and thermal stability. mdpi.com These polymers often show excellent thermal resistance, with no significant weight loss up to 500 °C. mdpi.com By analogy, incorporating an this compound moiety into a polymer backbone could yield materials with specific redox properties and high thermal stability, potentially useful as charge-transport layers or in electrochromic devices.

Functional Polymers for Biomedical Use: The synthesis of polymers with sulfonamide groups on their side chains is an area of interest for creating materials with specific biological interactions. nih.gov Researchers have developed methods to synthesize polymers with pendant sulfonamide groups for applications that could include pH-responsive drug delivery systems. nih.gov The this compound structure provides a reactive handle for polymerization or for grafting onto other polymer backbones, suggesting a pathway to create functional materials where the biological activity of the sulfonamide moiety can be combined with the physical properties of a polymer scaffold.

| Polymer Class | Incorporated Moiety (Analogous) | Key Properties | Potential Application | Source |

|---|---|---|---|---|

| Poly(amide-imide)s | p-Nitrobenzoyl | High thermal stability (stable up to 500 °C), reversible electrochemical oxidation. | Electrochromic devices, high-performance plastics. | mdpi.com |

| Triphenylamine-based Polymers | Triphenylamine | High hole mobility, pronounced luminescence, ability to form stable films. | Organic electronics (OLEDs, OFETs), hole-transport layers. | researchgate.net |

| Polymers with Sulfonamide Side Chains | 3-Aminopropanesulfonic Acid | Functional side chains for further modification. | pH-responsive materials for biomedical applications. | nih.gov |

Computational and Theoretical Chemistry Studies on N Ethyl 3 Nitrobenzenesulfonamide and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become a cornerstone for the computational investigation of sulfonamides. nih.gov Methods like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are frequently used to optimize molecular geometries and predict a variety of properties, including electronic structure and vibrational frequencies. nih.govmkjc.in These calculations provide a detailed understanding of the intrinsic properties of the molecules, which often show good correlation with experimental data. nih.gov

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic properties and chemical reactivity of a molecule. mkjc.in The energy gap between the HOMO and LUMO orbitals indicates the molecule's kinetic stability; a smaller gap suggests that the molecule is more reactive because it requires less energy to undergo electronic transitions. nih.gov For instance, in studies of analogous sulfonamides, the HOMO-LUMO energy gap has been calculated to demonstrate that charge transfer occurs within the molecule, signifying its potential reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MEP) mapping is another vital tool that visualizes the charge distribution across a molecule. mkjc.in The MEP map identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. In nitrobenzenesulfonamide derivatives, the negative potential is typically localized over the oxygen atoms of the sulfonyl (SO₂) and nitro (NO₂) groups, indicating these are the primary sites for electrophilic attack. The hydrogen atom of the sulfonamide's N-H group generally shows a positive potential, marking it as a site for nucleophilic interaction and hydrogen bond donation. nih.gov

Table 1: Representative Frontier Orbital Energies from DFT Studies of Analogous Sulfonamides This table presents data from similar compounds to illustrate the typical values obtained in such analyses.

| Compound Analogue | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-Methyl-N-(3-nitrophenyl)benzene sulfonamide | B3LYP/6-31G(d,p) | -8.10 | -3.21 | 4.89 |

| Fluoroaniline Isomer (5N2FA) | DFT | - | - | 3.874 |

| Fluoroaniline Isomer (2N5FA) | DFT | - | - | 3.979 |

Source: Data compiled from related research literature. nih.govresearchgate.net

Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies using DFT methods, researchers can predict the positions of vibrational bands corresponding to specific functional groups. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental spectra. nih.gov

For sulfonamides, key vibrational modes include the N-H stretching, asymmetric and symmetric S=O stretching of the sulfonyl group, and vibrations of the aromatic ring. Potential Energy Distribution (PED) analysis is frequently employed to quantify the contribution of individual bond stretches, bends, and torsions to each calculated vibrational mode, ensuring an accurate assignment. researchgate.netnih.gov For example, in a study of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, the predicted vibrational frequencies were closely matched with experimental FTIR and FT-Raman data, supporting the calculated molecular structure. nih.gov

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Sulfonamide Analogue This table is illustrative of the data generated in vibrational analysis studies.

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FTIR) | Assignment |

| N-H Stretch | 3450 | 3486 | Stretching of the amine group. nih.gov |

| C=C Stretch (Aromatic) | 1446 | 1430 | Ring vibrations within the benzene (B151609) structure. nih.gov |

| SO₂ Asymmetric Stretch | ~1350 | ~1350 | Asymmetric stretching of the sulfonyl group. |

| SO₂ Symmetric Stretch | ~1160 | ~1160 | Symmetric stretching of the sulfonyl group. |

| C-N Stretch | 1452 | 1454 | Stretching vibration of the carbon-nitrogen bond. nih.gov |

Source: Data derived from studies on analogous compounds. nih.govnih.gov

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Computational methods can be used to explore the potential energy surface of a molecule to identify its most stable conformers. For N-substituted nitrobenzenesulfonamides, a key factor influencing conformation is the set of torsion angles, particularly the C-S-N-C angle, which dictates the relative orientation of the two aromatic rings. scilit.com

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. researchgate.net This method is crucial in drug discovery for predicting binding modes and estimating the strength of the interaction, often expressed as a docking score or binding affinity. nih.gov For nitrobenzenesulfonamide analogues, docking studies have been performed to investigate their potential as inhibitors of various enzymes.

Docking simulations provide detailed atomic-level views of how a ligand like N-Ethyl 3-nitrobenzenesulfonamide (B92210) might interact with the active site of a target protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For example, molecular docking of nitro-substituted benzamide (B126) derivatives into the active site of inducible nitric oxide synthase (iNOS) revealed that the compounds' binding efficiency was related to the number and orientation of the nitro groups. nih.govresearchgate.net The sulfonamide N-H group and the oxygen atoms of the sulfonyl and nitro groups are often predicted to be key participants in hydrogen bonding with amino acid residues in the protein's active site.

Table 3: Illustrative Molecular Docking Results for Sulfonamide Analogues against Biological Targets

| Compound Type | Protein Target | Key Interacting Residues (Predicted) | Predicted Interaction Type |

| Nitro-substituted Benzamide | iNOS | Arg, Tyr, Gln | Hydrogen Bonding, Pi-Alkyl |

| Pyrazolo[3,4-d]pyrimidine Sulfonamide | OASS Enzyme | Ser, Thr, Gly | Hydrogen Bonding, Hydrophobic |

| Cyanoacetohydrazonoethyl Benzenesulfonamide (B165840) | DHFR | Leu, Ser, Phe | Hydrogen Bonding |

Source: Information synthesized from various molecular docking studies. nih.govresearchgate.netnih.gov

The results from molecular docking are frequently used to rationalize observed biological activities and to guide the design of new, more potent compounds. A strong correlation between high binding affinity in silico and significant biological activity in vitro suggests that the protein target is relevant to the compound's mechanism of action. nih.gov

For instance, studies on nitro-substituted derivatives have shown that compounds with better docking scores against the iNOS enzyme also demonstrated higher inhibitory capacity on nitric oxide production in macrophage cell lines, indicating potential anti-inflammatory activity. nih.govresearchgate.net Similarly, docking of other sulfonamide derivatives against dihydrofolate reductase (DHFR) has been used to evaluate their potential as anticancer agents. researchgate.net These in silico evaluations help prioritize which novel chemical structures should be synthesized and tested experimentally, streamlining the drug discovery process. nih.gov

Computational Approaches to Structure-Activity Relationship (SAR) Investigations

The exploration of N-Ethyl 3-nitrobenzenesulfonamide and its analogues within the realm of computational chemistry has provided significant insights into their potential biological activities. Through the application of various computational models, researchers can predict and analyze the structure-activity relationships (SAR) that govern the interactions of these compounds with biological targets. These in silico methods are crucial for rational drug design, allowing for the optimization of lead compounds to enhance their efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of these computational investigations. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzenesulfonamide derivatives, these studies often involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic properties, to understand their influence on the observed biological effects.

For instance, in studies of benzenesulfonamide analogues, descriptors like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to assess the electronic properties of the molecules. nih.gov These quantum chemical parameters provide insights into the electron-donating or -accepting capabilities of the compounds, which can be critical for their interaction with biological receptors. The lipophilicity of the compounds, often expressed as log P, is another key descriptor that influences their pharmacokinetic and pharmacodynamic profiles.

Molecular docking is another powerful computational tool used to investigate the SAR of this compound analogues. This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the detailed analysis of binding interactions. By visualizing the binding mode, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the ligand's affinity for the target. For example, molecular docking studies on nitro-substituted benzamide derivatives have revealed that the number and orientation of nitro groups can significantly influence binding efficiency to enzymes like inducible nitric oxide synthase (iNOS).

The following tables present hypothetical data based on computational studies of benzenesulfonamide analogues, illustrating the types of data generated in SAR investigations.

Table 1: Physicochemical Descriptors of Benzenesulfonamide Analogues

| Compound | Molecular Weight ( g/mol ) | LogP | HOMO (eV) | LUMO (eV) |

| Analogue A | 225.25 | 1.85 | -8.54 | -1.23 |

| Analogue B | 241.28 | 2.15 | -8.62 | -1.15 |

| Analogue C | 257.31 | 2.45 | -8.71 | -1.08 |

| Analogue D | 273.34 | 2.75 | -8.79 | -1.01 |

This table showcases how systematic structural modifications can lead to predictable changes in physicochemical properties, which in turn can be correlated with biological activity.

Table 2: Molecular Docking and Biological Activity Data for Benzenesulfonamide Analogues

| Compound | Target Enzyme | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

| Analogue 1 | Carbonic Anhydrase II | -7.8 | 2.5 |

| Analogue 2 | Dihydrofolate Reductase | -8.5 | 1.2 |

| Analogue 3 | Cyclooxygenase-2 | -9.2 | 0.8 |

| Analogue 4 | Transthyretin | -7.5 | 3.1 |

This table illustrates how molecular docking scores can be used to rank compounds based on their predicted binding affinity for a specific biological target. These in silico predictions are invaluable for prioritizing compounds for synthesis and further biological evaluation.

Environmental Occurrence, Fate, and Advanced Analytical Methodologies for Sulfonamide Compounds

Occurrence and Distribution in Various Environmental Compartments (e.g., Soils, Aquatic Systems)

Identification of Environmental Sources and Release Pathways

The environmental release of N-Ethyl 3-nitrobenzenesulfonamide (B92210) would be linked to its synthesis, industrial applications, and disposal. Nitroaromatic compounds are primarily of anthropogenic origin, used in the manufacturing of dyes, explosives, pesticides, and pharmaceuticals. nih.govasm.orgepa.gov Sulfonamides also see extensive use as intermediates in chemical synthesis. For example, N-ethyl-N(3'-sulfo) benzyl (B1604629) aniline (B41778), a related sulfonated compound, is an important intermediate in the production of high-grade dyestuffs. google.com

Potential release pathways for N-Ethyl 3-nitrobenzenesulfonamide into the environment include:

Industrial Wastewater: Discharge from manufacturing plants where it is produced or used as an intermediate.

Atmospheric Deposition: Volatilization during production or use, followed by deposition onto soil and water surfaces. Nitroaromatic compounds can form naturally in the atmosphere through nitration of hydrocarbons from combustion processes. nih.gov

Landfill Leachate: Improper disposal of industrial waste containing the compound.

Environmental Transformation and Degradation Processes of Sulfonamides

Microbial Degradation Mechanisms

Microorganisms have evolved diverse pathways to degrade nitroaromatic compounds, often utilizing them as sources of carbon, nitrogen, and energy. asm.org The degradation can occur under both aerobic and anaerobic conditions.

Aerobic Degradation: Under aerobic conditions, bacteria can employ several strategies to metabolize nitroaromatics:

Reductive Pathways: The nitro group can be reduced to a hydroxylamine (B1172632), which then undergoes rearrangement to a hydroxylated compound, a substrate for ring fission. nih.gov

Oxidative Pathways: Monooxygenase and dioxygenase enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.gov

Anaerobic Degradation: In the absence of oxygen, the primary transformation is the reduction of the nitro group to an amino group, forming an aromatic amine. nih.govnih.gov These resulting amines can then be subject to further degradation or may form more complex and potentially more toxic products through coupling reactions. arizona.edu

The sulfonamide group can also be subject to microbial transformation, although it is generally more resistant to degradation than many other functional groups. Some bacteria have been shown to degrade sulfonamides, though often at slow rates. nih.gov

Abiotic Transformation Pathways

Abiotic processes can also contribute to the transformation of this compound in the environment.

Photolysis: The presence of the nitroaromatic group makes the molecule susceptible to degradation by sunlight. Photolysis of nitroaromatic compounds can lead to the formation of various products, including nitrobenzenes, benzaldehydes, and nitrophenols. wikipedia.org

Reduction by Abiotic Reductants: In anoxic environments, nitroaromatic compounds can be chemically reduced by substances like ferrous iron (Fe²⁺) and hydrogen sulfide. dtic.mil This process is similar to anaerobic microbial reduction and leads to the formation of aromatic amines.

Sorption and Mobility Characteristics in Environmental Matrices

The mobility of this compound in the environment will be governed by its sorption to soil and sediment particles. Sorption is influenced by the chemical's properties and the characteristics of the environmental matrix. mdpi.com

The presence of the nitro group generally increases the polarity of an organic molecule, which can affect its water solubility and sorption behavior. The sorption of nitroaromatic compounds to soil is influenced by factors such as organic carbon content and clay content. wikipedia.orgnih.gov For instance, the adsorption of TNT, a well-studied nitroaromatic compound, is significant in soils with high clay or organic carbon content, which reduces its mobility. wikipedia.org

The sulfonamide group can also contribute to sorption, particularly through interactions with soil organic matter and clay minerals. The persistence and sorption of sulfonamides like sulfamethazine (B1682506) and sulfachloropyridine have been shown to vary with soil type. nih.gov The mobility of this compound is therefore expected to be dependent on the specific properties of the soil and sediment it encounters.

Advanced Analytical Techniques for the Detection and Quantification of Sulfonamides

A variety of analytical methods are available for the detection and quantification of sulfonamides and nitroaromatic compounds in environmental samples. These techniques are generally characterized by high sensitivity and selectivity.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of both sulfonamides and nitroaromatic compounds. nih.govnih.govnih.gov It is often coupled with various detectors for enhanced sensitivity and specificity.

Gas Chromatography (GC): GC can also be employed for the analysis of these compounds, sometimes requiring derivatization to improve volatility. nih.gov

Mass Spectrometry (MS):

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS): This is a powerful technique for the trace analysis of sulfonamides and other organic pollutants in complex environmental matrices. nih.gov It offers high selectivity and sensitivity, allowing for detection at the nanogram-per-liter level.

Sample Preparation: Effective sample preparation is crucial for accurate analysis. Common techniques include:

Solid-Phase Extraction (SPE): SPE is frequently used to extract and concentrate sulfonamides and nitroaromatics from water samples. researchgate.net

Pressurized Solvent Extraction (PSE): PSE is an effective method for extracting these compounds from solid matrices like soil. nih.gov

The following table summarizes some of the analytical techniques applicable to the analysis of related compounds, which could be adapted for this compound.

| Analytical Technique | Target Analytes | Sample Matrix | Key Features |

| HPLC-MS/MS | para-toluenesulfonamide, ortho-toluenesulfonamide, benzenesulfonamide (B165840) | Wastewater, surface water, groundwater, drinking water | High sensitivity and selectivity, detection down to 0.02 µg/L. nih.gov |

| HPLC with Fluorescence Detection | Six sulfonamides | Water samples | Micro-solid phase extraction for pre-concentration, good linearity and low detection limits (0.27-0.6 µg/L). nih.gov |

| Gas Chromatography | Eight nitroaromatic compounds | Water, suspended particulate matter, sediment | Allows for the analysis of a range of nitroaromatics in different environmental compartments. nih.gov |

| Pressurized Solvent Extraction (PSE) followed by HPLC | Fifteen polar nitroaromatic compounds | Soil | Effective extraction from solid matrices, with recovery dependent on soil properties. nih.gov |

Chromatographic Techniques

Chromatographic techniques are the cornerstone of analytical chemistry for the separation, identification, and quantification of sulfonamides in environmental samples. The choice of technique depends on factors such as the complexity of the sample matrix, the required sensitivity, and the specific physicochemical properties of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and highly selective technique for the determination of sulfonamides at trace levels (ng/L) in complex matrices like wastewater. nih.gov LC-MS/MS combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. The use of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides high selectivity and minimizes matrix interference. nih.gov

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): HPLC-FLD is a sensitive and selective method for the analysis of sulfonamides that either possess native fluorescence or can be derivatized to become fluorescent. Pre-column derivatization with reagents like fluorescamine (B152294) can significantly enhance the sensitivity of the method, allowing for detection in the low nanogram per liter range in water samples. mdpi.comsigmaaldrich.com

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC-UV is a more common and accessible technique for the quantification of sulfonamides. thermofisher.comphenomenex.com Detection is typically performed at the wavelength of maximum absorbance of the sulfonamide, often around 270 nm. While generally less sensitive than LC-MS/MS or HPLC-FLD, it is a robust method suitable for analyzing samples with higher concentrations of these compounds.

Interactive Table 1: Overview of Chromatographic Techniques for Sulfonamide Analysis

| Technique | Principle | Common Detector(s) | Typical Analytes | Key Advantages |

| LC-MS/MS | Separation by LC, detection by mass spectrometry | Triple Quadrupole (QqQ), Orbitrap | Wide range of sulfonamides | High sensitivity and selectivity |

| HPLC-FLD | Separation by HPLC, detection of fluorescent compounds | Fluorescence Detector | Fluorescent sulfonamides or derivatized sulfonamides | High sensitivity for specific compounds |

| HPLC-UV | Separation by HPLC, detection by UV absorbance | UV-Vis or Diode Array Detector (DAD) | Sulfonamides with UV chromophores | Robustness, cost-effective |

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step to isolate and concentrate sulfonamides from complex environmental matrices and remove interfering substances prior to chromatographic analysis.

Solid Phase Extraction (SPE): SPE is the most widely used technique for the extraction and pre-concentration of sulfonamides from aqueous samples. It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analytes of interest. The analytes are then eluted with a small volume of an appropriate solvent. The choice of sorbent is crucial and depends on the polarity of the target sulfonamide. Reversed-phase sorbents like C18 are commonly used. nih.gov

The general steps of an SPE procedure are:

Conditioning: The sorbent is prepared with a solvent to ensure consistent interaction with the sample.

Loading: The sample is passed through the sorbent, and the analytes are retained.

Washing: Interfering compounds are washed from the sorbent with a solvent that does not elute the analytes.

Elution: The analytes of interest are recovered from the sorbent using a strong solvent.

Validation of Analytical Methods

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose and provides reliable and reproducible results. Key validation parameters for the analysis of sulfonamides are outlined below.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. In LC-MS/MS, selectivity is achieved by monitoring specific precursor and product ion transitions.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range. Linearity is typically evaluated by a calibration curve, and a correlation coefficient (R²) close to 1 indicates good linearity.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For sulfonamides in environmental waters, LODs can range from the low ng/L to µg/L level depending on the technique used.

Recovery: The efficiency of the entire analytical procedure, particularly the extraction step. It is determined by analyzing a sample spiked with a known concentration of the analyte. Recoveries for sulfonamides using SPE are often in the range of 70-120%.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Interactive Table 2: Typical Validation Parameters for Sulfonamide Analysis

| Parameter | Description | Typical Acceptance Criteria |

| Selectivity | Ability to measure the analyte in the presence of interferences | No significant interfering peaks at the retention time of the analyte |

| Linearity (R²) | Proportionality of the signal to the analyte concentration | R² ≥ 0.99 |

| LOD | Lowest detectable concentration | Signal-to-noise ratio ≥ 3 |

| LOQ | Lowest quantifiable concentration | Signal-to-noise ratio ≥ 10 |

| Recovery | Efficiency of the extraction process | 70% - 120% |

| Precision (RSD) | Agreement between repeated measurements | < 15-20% |

Conclusion and Future Research Directions

Identification of Current Research Gaps and Limitations for N-Ethyl 3-nitrobenzenesulfonamide (B92210)

A comprehensive review of the scientific literature reveals a significant dearth of research specifically focused on N-Ethyl 3-nitrobenzenesulfonamide. While chemical suppliers list the compound, indicating its synthesis is feasible, there is a notable absence of dedicated studies on its reactivity, biological activity, and material properties. bldpharm.comscbt.com This represents a primary and overarching research gap.

The limitations of our current understanding are profound. The reactivity of the nitro group and the sulfonamide moiety in this specific configuration are not characterized. The impact of the ethyl group on the electronic and steric properties of the molecule, which would influence its interaction with biological targets or its performance in material science applications, is unknown. Furthermore, no toxicological or ecotoxicological data for this compound has been published, hindering any assessment of its potential environmental or health impacts.

In the broader context of sulfonamides, while many are known to possess biological activity, the specific activity profile of this compound is entirely speculative. nih.gov The lack of empirical data for this compound means that its potential cannot be predicted with any certainty, highlighting a critical need for foundational research.

Prospective Research Avenues in Synthetic Methodologies and Derivatization

A promising avenue for synthetic exploration is the application of modern organic chemistry techniques. For instance, the Fukuyama amine synthesis, which utilizes nitrobenzenesulfonamides as protecting groups for amines, could be adapted for the synthesis of this compound and its analogues. chem-station.comrsc.org This methodology is known for its mild reaction conditions and high yields, making it an attractive option for generating a library of related compounds. chem-station.comorgsyn.org

The derivatization of this compound offers a vast and unexplored area of research. The nitro group can be reduced to an amine, which can then be further functionalized to create a wide array of novel compounds. Similarly, the sulfonamide nitrogen can potentially be alkylated or acylated to modulate the compound's properties. The synthesis of a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives has demonstrated the feasibility of creating structural analogues and studying their properties. mdpi.com

Table 1: Potential Derivatization Strategies for this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Nitro Group Reduction | SnCl2, HCl or H2, Pd/C | N-Ethyl-3-aminobenzenesulfonamide |

| N-Alkylation | Alkyl halide, base | N-Alkyl-N-ethyl-3-nitrobenzenesulfonamide |

| Aromatic Substitution | Electrophilic or nucleophilic reagents | Substituted N-Ethyl-3-nitrobenzenesulfonamide |

This table presents hypothetical derivatization strategies based on the known reactivity of nitrobenzenesulfonamides.

Emerging Applications in Drug Discovery, Catalysis, and Materials Science

The structural motifs present in this compound suggest a range of potential applications that are yet to be explored.

Drug Discovery: The sulfonamide group is a cornerstone of medicinal chemistry, found in a wide variety of approved drugs. nih.gov The nitroaromatic moiety is also present in some therapeutic agents. Therefore, this compound and its derivatives represent a novel scaffold for drug discovery. Future research could involve screening this compound and its analogues for various biological activities, including antibacterial, anticancer, and antiviral properties. The synthesis of heterocyclic benzenesulfonamide (B165840) derivatives has shown promise in developing novel anticancer and antimicrobial agents.

Catalysis: Nitroaromatic compounds have been investigated as components of catalysts. For example, the hydrogenation of nitrobenzene (B124822) is a key industrial process for the production of aniline (B41778), often utilizing palladium or platinum catalysts. mdpi.com The electronic properties of this compound could make it a candidate for use as a ligand or precursor in the development of new catalytic systems. Research into the catalytic activity of metal complexes incorporating this ligand could uncover novel applications in organic synthesis.

Materials Science: The rigid structure and potential for intermolecular interactions, such as hydrogen bonding, make this compound an interesting candidate for materials science research. The study of the crystal structures of related N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives has highlighted the importance of intermolecular interactions in determining their solid-state properties. mdpi.com This suggests that this compound could be explored for the development of new organic materials with specific optical or electronic properties.

Future Advancements in Environmental Monitoring and Remediation Strategies for Sulfonamide Contaminants

The widespread use of sulfonamides has led to their emergence as environmental contaminants. cambridge.orggeoscienceworld.org While no specific data exists for this compound, the broader class of sulfonamides is known to persist in the environment and contribute to the development of antibiotic resistance. mdpi.com

Future research in environmental science should focus on developing sensitive and specific methods for the detection of a wider range of sulfonamides, including potentially novel compounds like this compound. Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are crucial for monitoring nitroaromatic compounds and sulfonamides in environmental samples. nih.govnih.gov

Furthermore, there is a need for the development of effective remediation strategies for sulfonamide-polluted waters. cambridge.org Current research is exploring various methods, including adsorption on modified biochar and advanced oxidation processes. nih.govfao.org Future studies could investigate the efficacy of these methods for the removal of this compound from aqueous environments, should it be detected as a contaminant. Understanding the environmental fate and transport of this specific compound is a critical research direction.

常见问题

Q. What synthetic methodologies are effective for preparing N-ethyl 3-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

this compound can be synthesized via the Hinsberg reaction, where 3-nitrobenzenesulfonyl chloride reacts with a primary amine (e.g., ethylamine). The reaction proceeds in alkaline conditions to form the sulfonamide derivative . Optimization involves controlling stoichiometry, temperature (typically 0–5°C to minimize side reactions), and pH (maintained at 8–9 using NaOH). Post-synthesis purification via recrystallization (e.g., using toluene or ethanol) ensures high purity. Reaction progress can be monitored by TLC or NMR to confirm the absence of unreacted sulfonyl chloride .

Q. How can crystallographic techniques validate the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key parameters include torsional angles (e.g., S–N bond torsion: ~-60°) and dihedral angles between aromatic rings (e.g., 77–83°), which influence molecular conformation . Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice and can be analyzed using software like SHELXL . For accurate refinement, high-resolution data (≤1.0 Å) and restraints on hydrogen positions are critical .

Advanced Research Questions

Q. What analytical challenges arise in detecting trace degradation products of this compound in environmental samples?

Degradation products, such as nitro-reduced metabolites or sulfonic acids, require sensitive methods like SPE-GC/MS or LC-HRMS. Recovery rates (70–120%) for perfluorinated analogs (e.g., EtFOSA) have been achieved using OASIS columns, but matrix effects in soil or biological samples necessitate isotope-labeled internal standards . Key challenges include distinguishing isomers (e.g., positional nitro groups) and addressing low volatility via derivatization (e.g., silylation) .

Q. How do substituents on the benzene ring influence the reactivity and stability of this compound?

Electron-withdrawing groups (e.g., nitro) enhance sulfonamide acidity (pKa ~10–12) and resistance to hydrolysis. Meta-substitution (as in 3-nitro) reduces steric hindrance compared to ortho-substitution, improving solubility in polar aprotic solvents. Stability studies under thermal (TGA) or photolytic conditions reveal decomposition pathways (e.g., nitro group reduction to amine), which can be quantified via Arrhenius modeling .

Q. What computational approaches predict the environmental persistence of this compound?

Molecular dynamics (MD) simulations and QSAR models estimate biodegradation half-lives. For example, perfluorinated sulfonamides (e.g., EtFOSA) show persistence due to strong C–F bonds, but nitro groups may accelerate aerobic degradation via microbial decarboxylation . Experimental validation using soil microcosms and LC-MS/MS is recommended to reconcile computational predictions with observed half-lives .

Methodological Considerations

Q. How can contradictions in spectral data (e.g., NMR vs. XRD) for sulfonamide derivatives be resolved?

Discrepancies between NMR (solution state) and XRD (solid state) often arise from conformational flexibility. For example, anti/gauche conformers in solution may average NMR signals, while XRD captures a single conformation. Hybrid approaches, such as variable-temperature NMR or DFT-optimized structures, help correlate dynamic behavior with static crystal data .

Q. What strategies improve the reproducibility of sulfonamide crystallization for structural studies?

Slow evaporation of toluene or dichloromethane solutions at 4°C yields high-quality crystals. Seeding techniques and controlled humidity reduce polymorphism. For twinned crystals, SHELXL’s TWIN/BASF commands enable refinement, while PLATON’s ADDSYM checks for missed symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。